![molecular formula C13H13ClFNO3S2 B2530402 5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide CAS No. 1797722-13-4](/img/structure/B2530402.png)
5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide” belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom .
Molecular Structure Analysis
The molecule consists of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. The thiophene ring is substituted at the 2-position with a sulfonamide group and at the 5-position with a chlorine atom. The sulfonamide group is further substituted with a 2-methoxyethyl group and a 3-fluorophenyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to participate in various chemical reactions. For instance, they can undergo hydrolysis under both acidic and basic conditions to yield the parent amine and the corresponding sulfonyl acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of electronegative atoms like fluorine, oxygen, and sulfur might increase the compound’s polarity. The aromatic rings could contribute to its stability and possibly make it more hydrophobic .Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Unlike alkyl boronic esters, which are well-studied for functionalizing deboronation, protodeboronation of pinacol boronic esters is less explored. Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Sulfonamide Derivatives : Thiophene-based sulfonamides, including our compound of interest, have been evaluated for their antimicrobial properties. These derivatives exhibit inhibitory effects against various microorganisms, including bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .
- Muscarinic Acetylcholine Receptor Agonists : The compound’s boronic acid derivative has been used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Organic Synthesis and Catalysis
Antimicrobial Activity
Medicinal Chemistry
Chemical Biology
Mechanism of Action
properties
IUPAC Name |
5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S2/c1-19-11(9-3-2-4-10(15)7-9)8-16-21(17,18)13-6-5-12(14)20-13/h2-7,11,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHGWDREUZVYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide |
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